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Compound of Interest

Compound Name:
2-Oxocycloheptane-1-

carbaldehyde

Cat. No.: B173652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predicted assignment of the ¹H and ¹³C NMR spectra for 2-
oxocycloheptane-1-carbaldehyde. Due to the absence of publicly available experimental

spectra for this specific compound, this analysis is based on established chemical shift

principles and comparative data from structurally analogous compounds, including 2-

oxocyclohexane-1-carbaldehyde and various cycloheptanone derivatives.

Predicted NMR Data for 2-Oxocycloheptane-1-
carbaldehyde
The chemical structure and numbering scheme for 2-oxocycloheptane-1-carbaldehyde are

presented below. The predicted ¹H and ¹³C NMR chemical shifts are summarized in the

subsequent tables. These predictions are derived from the influence of the electron-

withdrawing aldehyde and ketone functional groups on the cycloheptane ring.
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Caption: Molecular structure of 2-Oxocycloheptane-1-carbaldehyde with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Oxocycloheptane-1-carbaldehyde
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-CHO 9.5 - 9.8 s -

H-1 3.5 - 3.8 t ~ 5

H-3 2.4 - 2.7 m -

H-7 2.2 - 2.5 m -

H-4, H-5, H-6 1.5 - 2.0 m -

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Oxocycloheptane-1-carbaldehyde

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Ketone, C-2) 205 - 215

CHO (Aldehyde) 195 - 205

C-1 55 - 65

C-7 40 - 45

C-3 30 - 35

C-4, C-5, C-6 20 - 30

Comparative Analysis with Structurally Similar
Compounds
The predicted chemical shifts are benchmarked against known data for related structures to

provide a robust estimation.

2-Oxocyclohexane-1-carbaldehyde: As a six-membered ring analogue, it provides a close

comparison. The aldehyde proton in this compound typically appears around 9.7 ppm, and

the α-proton (H-1) is found in the 3.6-3.9 ppm region. The ketone carbonyl carbon resonates

near 208 ppm, and the aldehyde carbonyl carbon is around 202 ppm.[1][2][3]
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Cycloheptanone: This compound helps in assigning the chemical shifts for the cycloheptane

ring carbons and protons distant from the aldehyde group.[4][5] The α-protons to the ketone

(positions 2 and 7 in cycloheptanone) appear around 2.5 ppm, while the other ring protons

are found between 1.5 and 1.9 ppm. The carbonyl carbon of cycloheptanone resonates at

approximately 213 ppm.[5]

The presence of the aldehyde group at C-1 in 2-oxocycloheptane-1-carbaldehyde is

expected to deshield the adjacent methine proton (H-1) significantly, shifting it downfield as

predicted. Similarly, the C-1 carbon is shifted downfield due to the direct attachment of two

electron-withdrawing groups.

Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic

molecule like 2-oxocycloheptane-1-carbaldehyde is outlined below.

Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

Acetone-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 (can be increased for dilute samples)

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by

phase and baseline correction.

¹³C NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or

zgdc).

Acquisition Parameters:

Spectral Width: 220-250 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance).[6]

Processing: Apply a Fourier transform, phase correction, and baseline correction. An

exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.

NMR Experimental Workflow

Sample Preparation
(5-10 mg in 0.6 mL CDCl3 + TMS)

¹H NMR Acquisition
(400 MHz, 16 scans)

¹³C NMR Acquisition
(100 MHz, 1024 scans)

¹H Data Processing
(FT, Phasing, Baseline Correction)

¹³C Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis & Assignment
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Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of

2-oxocycloheptane-1-carbaldehyde. Experimental verification is essential to confirm these

predicted assignments. The provided protocols offer a standardized approach for obtaining

high-quality NMR data for this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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